molecular formula C25H16N4O8 B1336605 Tetrakis(4-nitrophenyl)methane CAS No. 60532-62-9

Tetrakis(4-nitrophenyl)methane

Cat. No. B1336605
CAS RN: 60532-62-9
M. Wt: 500.4 g/mol
InChI Key: XVFUQPAZKCFNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(4-nitrophenyl)methane (TNPM) is a highly symmetric tetrahedral 4-connected building block . It is a new host material with considerable structural adaptability over a range of solvents . It can be used to synthesize tetrakis(4-aminophenyl)methane .


Synthesis Analysis

The synthesis procedure for Tetrakis(4-nitrophenyl)methane involves the addition of Tetraphenylmethane to fuming nitric acid, stirred rigorously in a salt/ice bath of -5°C. Then, a mixture of acetic anhydride and glacial acetic acid is added slowly to the mixture .


Molecular Structure Analysis

Tetrakis(4-nitrophenyl)methane serves as a highly symmetric tetrahedral 4-connected building block . The molecule contains a total of 56 bonds, including 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 8 double bonds, 24 aromatic bonds, 4 six-membered rings, and 4 nitro groups (aromatic) .


Physical And Chemical Properties Analysis

Tetrakis(4-nitrophenyl)methane has a molecular formula of C25H16N4O8 and a molecular weight of 500.42 . It has a melting point of 339 °C and a predicted boiling point of 688.5±55.0 °C . The density is predicted to be 1.457±0.06 g/cm3 . It appears as a white to orange to green powder or crystal .

Scientific Research Applications

Gas Detection

Tetrakis(4-nitrophenyl)methane (TNPP) has been used in the development of an optical sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . The sensor is based on the absorption spectrum of TNPP immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide . This sensor has shown excellent reproducibility, reversibility, and selectivity, with detection limits for H2S and ethanediamine of 1 and 10 ppb, respectively .

Antimicrobial Activity

TNPP has been used in the development of a novel treatment to mitigate the impact of microbial resistance . A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized and assessed as a potential agent for antibacterial photodynamic therapy . TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation .

Synthesis of Other Compounds

TNPM serves as a highly symmetric tetrahedral 4-connected building block . It is a new host material with considerable structural adaptability over a range of solvents . It can be used to synthesize tetrakis (4-aminophenyl)methane .

Detection of Transition Metals

TNPP has been used in the development of a sensor for the detection of transition metals ions (i.e. Pb 2+,Cr 3+, Zn 2+, Cd 2+, Cu 2+, Fe 2+, and Ni 2+) . The sensor exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and also remarkable selectivity .

Safety and Hazards

Tetrakis(4-nitrophenyl)methane is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

properties

IUPAC Name

1-nitro-4-[tris(4-nitrophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUQPAZKCFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436502
Record name tetrakis(4-nitrophenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(4-nitrophenyl)methane

CAS RN

60532-62-9
Record name tetrakis(4-nitrophenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(4-nitrophenyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(4-nitrophenyl)methane
Reactant of Route 2
Tetrakis(4-nitrophenyl)methane
Reactant of Route 3
Tetrakis(4-nitrophenyl)methane
Reactant of Route 4
Tetrakis(4-nitrophenyl)methane
Reactant of Route 5
Tetrakis(4-nitrophenyl)methane
Reactant of Route 6
Reactant of Route 6
Tetrakis(4-nitrophenyl)methane

Q & A

Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?

A1: Tetrakis(4-nitrophenyl)methane exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:

  • Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []
  • Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []
  • Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []

Q2: How does the inclusion behavior of tetrakis(4-nitrophenyl)methane change with temperature?

A2: The research observed that the tetrahydrofuran (THF) solvate of tetrakis(4-nitrophenyl)methane undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by tetrakis(4-nitrophenyl)methane.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.